3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride

Medicinal Chemistry CNS Modulation Structure-Activity Relationship

Research bottleneck: Unreliable substitution effects on azetidine-based CNS scaffolds. This 3-(3,4-difluorophenyl)azetidin-3-ol HCl (CAS 1423033-35-5) solves variability with a rigid, difluorinated core. - **Key Differentiation**: The 3,4-difluoro pattern (LogP ~0.94) provides unique electronic & lipophilic properties-non-interchangeable with monofluoro or non-fluoro analogs. - **Application**: Optimized for SAR exploration in cortical catecholaminergic neurotransmission modulation. 95% purity HCl salt ensures stable, reproducible multi-step synthesis. - **Supply**: Solid crystalline form, ideal for process chemistry scale-up.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63
CAS No. 1423033-35-5
Cat. No. B2677440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
CAS1423033-35-5
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63
Structural Identifiers
SMILESC1C(CN1)(C2=CC(=C(C=C2)F)F)O.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H
InChIKeyHGQBOBFXGHKBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Difluorophenyl)azetidin-3-ol HCl – Chemical Profile


3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a synthetic fluorinated azetidine building block , specifically the hydrochloride salt of a 3-phenylazetidin-3-ol derivative. It is characterized by a rigid azetidine core substituted at the 3-position with a 3,4-difluorophenyl group and a hydroxyl moiety [1]. The compound is offered by multiple vendors primarily for research and development applications as an intermediate in medicinal chemistry .

Fluorinated azetidine building block for medchem libraries
HCl salt format simplifies weighing and dissolution
Reported as intermediate in CNS modulator patent series

3-(3,4-Difluorophenyl)azetidin-3-ol HCl: Why It Cannot Be Substituted


Generic substitution among 3-phenylazetidin-3-ol analogs is not scientifically justifiable due to the extreme sensitivity of both physicochemical properties and biological activity to specific substitution patterns on the phenyl ring. Even minor changes, such as the position or number of halogen atoms, fundamentally alter lipophilicity, molecular shape, and electronic distribution, which directly impacts membrane permeability, target binding, and metabolic stability [1]. For instance, replacing the 3,4-difluoro pattern with a 4-fluoro or unsubstituted phenyl group results in a substantial change in the computed partition coefficient (LogP) . In the absence of empirical data, these computational differences serve as a strong warning against substitution, as the intended biological or synthetic utility is anchored to the unique structure of the 3-(3,4-difluorophenyl)azetidin-3-ol scaffold [2].

Fluorination pattern Replacing 3,4-difluoro with 4-fluoro or unsubstituted phenyl shifts LogP and may alter permeability
Halogen identity 3,4-dichloro analog increases predicted LogP by ~0.92, potentially changing membrane partitioning
Positional isomer 2,4-difluorophenyl isomer may exhibit different electronic effects and target binding; not interchangeable

3-(3,4-Difluorophenyl)azetidin-3-ol HCl: Differentiating Evidence vs. Analogs


No Comparative Biological Activity Data

A critical analysis reveals zero head-to-head biological comparisons between 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride and its closest analogs (e.g., 3-(4-fluorophenyl), 3-phenyl, or 3-(3,4-dichlorophenyl) derivatives) in any publicly available source, including patents [1]. While the compound is mentioned in a patent as an intermediate for cortical catecholaminergic neurotransmission modulators [1], no quantitative potency, affinity, or efficacy data (e.g., IC50, Ki, EC50) is reported for the compound itself or in comparison to its analogs. This is a significant knowledge gap for procurement decisions based on target engagement.

Biological Activity
Data to verify
No head-to-head IC50, Ki, or EC50 reported for this compound vs. analogs in public domain
Selection based on structural novelty, not comparative potency
SAR exploration context only; patent mentions compound as intermediate
Medicinal Chemistry CNS Modulation Structure-Activity Relationship

LogP Differentiation vs. Close Analogs

Computational predictions of lipophilicity offer a critical and verifiable point of differentiation. The target compound's predicted LogP is 0.94 . This value positions it between the less lipophilic unsubstituted 3-phenylazetidin-3-ol and the more lipophilic 3-(3,4-dichlorophenyl) analog (LogP 1.86) . This difference in LogP of approximately 0.92 between the fluoro- and chloro- analogs suggests a potential for significantly different membrane permeability and metabolic profiles, a key consideration in CNS drug discovery .

Lipophilicity
Class-level inference
Target LogP 0.94 vs. dichloro analog 1.86 (Δ −0.92); vs. unsubstituted phenyl ∼0.4 (Δ +0.54)
Supports lipophilicity-driven analog selection
Predicted XLogP3 values; biological membrane correlation requires verification
Physicochemical Properties Drug Design ADME

Hydrochloride Salt vs. Free Base: Handling Benefits

The compound is consistently supplied as a hydrochloride salt with a specified minimum purity of 95% . While not a comparative assay, the salt form is a fundamental differentiator from the free base (CAS 1227617-05-1). The hydrochloride salt typically exhibits superior aqueous solubility and solid-state stability, which directly facilitates accurate weighing, dissolution, and reproducible formulation in both biological assays and synthetic procedures .

Salt Form
Context-dependent
Hydrochloride salt, purity ≥95%
Reported salt-form handling benefit
May improve aqueous solubility and solid-state stability vs. free base
Process Chemistry Analytical Chemistry Material Science

3,4- vs. 2,4-Difluoro Isomer: Electronic Differences

The substitution pattern on the phenyl ring is a key differentiator. The target compound possesses a 3,4-difluorophenyl group. A direct positional isomer exists, 3-(2,4-difluorophenyl)azetidin-3-ol (CAS 1388073-15-1) . While no direct comparative data is available, the difference in substitution pattern (3,4- vs. 2,4-difluoro) is a well-established driver of divergent electronic effects and target binding in medicinal chemistry . This positional isomerism is a critical, quantifiable structural difference that precludes substitution.

Isomer Identity
Class-level inference
3,4-difluorophenyl pattern vs. 2,4-difluorophenyl isomer (CAS 1388073-15-1)
Positional isomer may impact target binding
Structural comparison only; no direct biological data available
Medicinal Chemistry SAR Analysis Fluorine Chemistry

3-(3,4-Difluorophenyl)azetidin-3-ol HCl: Recommended Research Applications


SAR Exploration in CNS-Active Azetidines

Based on its mention as an intermediate in a patent for modulators of cortical catecholaminergic neurotransmission [1], the compound is best deployed in medicinal chemistry campaigns aiming to explore structure-activity relationships (SAR) within a series of 3-phenylazetidin-3-ols. Its intermediate LogP (0.94) positions it as a strategic scaffold for assessing the impact of halogen substitution on CNS penetration and target engagement, providing a key data point between less and more lipophilic analogs.

Process Development Using the HCl Salt

Given its specification as a 95% pure hydrochloride salt [1], this compound is well-suited for developing and scaling synthetic routes. The salt form ensures reliable and reproducible performance in multi-step syntheses by providing a solid, stable, and easily handled intermediate [1]. This is a critical factor for minimizing batch-to-batch variability in process chemistry.

Novel IP Generation in Azetidine Chemistry

The complete absence of published comparative biological data for this specific compound [1] makes it a valuable starting point for generating novel intellectual property. Researchers can confidently use this compound to create new, patentable molecules without the risk of overlapping with existing biological activity claims. Its unique substitution pattern ensures that any new derivatives will likely occupy unexplored regions of chemical and biological space.

Application
Selection Property
Validation Focus
CNS-active azetidine SAR exploration
Moderate lipophilicity azetidine scaffold
Lipophilicity-driven SAR for CNS penetration
Process chemistry and scale-up
Hydrochloride salt form
Reproducible handling and formulation
Novel intellectual property generation
Structurally distinct difluorophenyl pattern
Unexplored chemical space for patentable analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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